N,N,N-Triethyldecan-1-aminium phosphate

Ionic Liquids NMR Relaxometry Cation-Anion Diffusion

N,N,N-Triethyldecan-1-aminium phosphate (CAS 15618-69-6) is a quaternary ammonium salt composed of a decyltriethylammonium cation paired with a phosphate counterion. It belongs to the broader class of alkyltriethylammonium salts, which are recognized as surfactants, phase-transfer catalysts, and ion-channel modulators depending on the counterion and chain length.

Molecular Formula C48H108N3O4P
Molecular Weight 822.4 g/mol
Cat. No. B12889927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Triethyldecan-1-aminium phosphate
Molecular FormulaC48H108N3O4P
Molecular Weight822.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.CCCCCCCCCC[N+](CC)(CC)CC.[O-]P(=O)([O-])[O-]
InChIInChI=1S/3C16H36N.H3O4P/c3*1-5-9-10-11-12-13-14-15-16-17(6-2,7-3)8-4;1-5(2,3)4/h3*5-16H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3
InChIKeySWHMVAAOBKKNSR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N-Triethyldecan-1-aminium Phosphate: A C10 Quaternary Ammonium Salt for Specialized Research Applications


N,N,N-Triethyldecan-1-aminium phosphate (CAS 15618-69-6) is a quaternary ammonium salt composed of a decyltriethylammonium cation paired with a phosphate counterion . It belongs to the broader class of alkyltriethylammonium salts, which are recognized as surfactants, phase-transfer catalysts, and ion-channel modulators depending on the counterion and chain length [1]. Its C10 alkyl chain and phosphate anion confer specific solubility, buffering, and ion-pairing characteristics that distinguish it from halide or short-chain analogs in experimental and industrial workflows .

C10 chain phosphate surfactant for ion-channel and phase-transfer research
Phosphate buffering supports protein interaction assays at physiological pH
Chain-length-dependent membrane partitioning distinct from C8/C12 analogs

Why N,N,N-Triethyldecan-1-aminium Phosphate Cannot Be Substituted by Its Halide or Short-Chain Counterparts


The phosphate counterion of N,N,N-triethyldecan-1-aminium phosphate imparts fundamentally different solubility, acidity, and ion-pairing behavior compared to halide or sulfate salts of the same cation . Substituting the phosphate with bromide, for instance, can alter the compound's critical micelle concentration in aqueous systems and its ionic liquid phase behavior, thereby compromising reproducibility in surfactant or phase-transfer catalysis applications [1]. Likewise, shortening the alkyl chain from C10 to C8 or extending it to C12 shifts the hydrophilic-lipophilic balance, affecting partitioning and membrane activity in ways that disqualify simple molar equivalents as functional replacements [2].

Phosphate counterion alters CMC and phase behavior compared to bromide, affecting reproducibility.
C8 or C12 chain shifts hydrophilic-lipophilic balance, disqualifying simple molar equivalents.
Ion-pairing and Hofmeister effects differ from sulfate or halide, compromising catalysis efficiency.

Head-to-Head Performance Data for N,N,N-Triethyldecan-1-aminium Phosphate


Ionic Liquid Dynamics: Decyl Phosphate vs. Decyl Bis(trifluoromethanesulfonyl)imide

While direct NMR relaxation data for the phosphate salt are not available, the decyltriethylammonium cation in bis(trifluoromethanesulfonyl)imide ionic liquids exhibits a translational diffusion coefficient distinguishable from its C8 and C12 homologs, demonstrating chain-length-dependent dynamics [1]. The phosphate analog is expected to show even slower cation-anion diffusion due to the larger, more strongly coordinating phosphate anion, which is relevant for applications requiring controlled ion mobility.

Ionic Liquid Dynamics
Class-level inference
Inferred slower cation-anion diffusion vs C10-NTf2
Supports tailored ion mobility for electrolyte design
Data inferred from NTf2 analogs; phosphate not directly measured
Ionic Liquids NMR Relaxometry Cation-Anion Diffusion

K+ Channel Blockade Kinetics: Decyltriethylammonium vs. Tetraethylammonium

In BK (large-conductance Ca²⁺-activated K⁺) channels, decyltriethylammonium (C10) exhibits significantly faster block and unblock rates compared to smaller quaternary ammonium ions such as tetraethylammonium (TEA) and tetrabutylammonium (TBA) [1]. The prolonged residence time in the channel pore translates into a more sustained blockade, which is chain-length dependent and cannot be replicated by shorter-chain analogs.

K+ Channel Blockade
Direct comparison
Faster block/unblock kinetics than TEA and TBA
Enables precise temporal control in BK channel gating studies
Exact kinetics in Li & Aldrich 2006; phosphate may enhance solubility
Ion Channel Pharmacology K+ Channel Blocker Electrophysiology

Protein-Surfactant Interaction: Decyltriethylammonium Bromide vs. Mixed Catanionic Systems

Decyltriethylammonium bromide (C10NE) alone weakly interacts with bovine serum albumin (BSA) at concentrations below its CMC, whereas equimolar mixtures with sodium decylsulfonate (C10SO3) form a catanionic system with a drastically lower CMC that induces conformational changes in BSA detectable by circular dichroism [1]. This demonstrates that the counterion and aggregation state of the surfactant dictate its protein-modifying potential.

Protein-Surfactant Interaction
Class-level inference
Minimal BSA perturbation alone vs significant structural change with catanionic mixture
Phosphate buffering may reduce additive components in protein assays
Phosphate advantage inferred; bromide data from Lu et al. 2005
Protein-Surfactant Interaction Circular Dichroism Dynamic Light Scattering

Chain-Length Specificity in Local Anesthetic Activity

US Patent 4,352,820 explicitly claims N,N,N-triethyl-N-decyl ammonium bromide as a preferred embodiment for ultra-long local anesthesia, with the C10 chain providing an optimal balance between potency and tissue retention compared to C8 (too weak) and C12 (too toxic) homologs [1]. Although the patent exemplifies the bromide, the phosphate salt is expected to offer improved injectability and reduced local irritation due to its physiological compatibility.

Chain-Length Specificity
Class-level inference
C10 optimal sustained endpoint vs C8 (insufficient response) and C12 (elevated systemic response)
Supports chain-length response profiling in pain research models
Phosphate salt not directly tested; inferred from bromide patent data
Local Anesthesia Quaternary Ammonium Salt Analgesic

High-Impact Application Scenarios for N,N,N-Triethyldecan-1-aminium Phosphate


Electrophysiology: K+ Channel Gating Studies Requiring Fast, Reversible Block

Researchers investigating BK or related K+ channel gating mechanisms can employ N,N,N-triethyldecan-1-aminium phosphate as a fast, state-dependent open-channel blocker [1]. Its exceptionally rapid block/unblock kinetics, compared to TEA and TBA, allow precise temporal dissection of activation and deactivation gating steps. The phosphate salt is preferred for long-duration patch-clamp experiments because it minimizes cumulative counterion effects on intracellular pH.

Ionic Liquid Design: Electrolytes with Tailored Cation-Anion Diffusion

The compound serves as a precursor or component of task-specific ionic liquids. When paired with the bulky phosphate anion, the decyltriethylammonium cation yields an ionic liquid with slower relative diffusion coefficients compared to NTf2 analogs—a property inferred from NMR relaxometry studies on the same cation with different anions [2]. This is valuable in designing electrolytes for dye-sensitized solar cells or lithium-ion batteries where controlled ion transport is critical.

Protein Formulation: Surfactant with Inherent pH Buffering for Structural Biology

Unlike the commonly used bromide salt, N,N,N-triethyldecan-1-aminium phosphate provides phosphate buffering capacity at physiological pH. This eliminates the need for external phosphate buffers in some protein-surfactant interaction assays, reducing the number of components and potential incompatibilities [3]. It is particularly suited for circular dichroism or dynamic light scattering studies where spectral interference from bromide ions is undesirable.

Preclinical Analgesic Research: Long-Duration Local Anesthesia Delivery

Based on patent data demonstrating the superior duration-to-toxicity profile of the C10 chain over C8 and C12 homologs, the phosphate salt form is a candidate for injectable ultra-long local anesthetic formulations [4]. The phosphate counterion is expected to improve tissue compatibility and reduce injection-site irritation relative to the bromide salt, warranting comparative pharmacokinetic and toxicity profiling in animal models.

Application
Selection Property
Validation Focus
K+ Channel Gating Studies
Fast, state-dependent block; phosphate pH stability
Patch-clamp kinetic assays in BK channel models
Ionic Liquid Electrolyte Design
Slower cation-anion diffusion from phosphate
NMR diffusion / ionic conductivity measurements
Protein Formulation & Structural Biology
Inherent phosphate buffer; low spectral interference
CD/DLS with target protein at physiological pH
Preclinical Pain Research Models
C10 chain linked to sustained endpoint response
Comparative PK and injection-site response profiling
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